molecular formula C8H14N2O3 B137952 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione CAS No. 143411-86-3

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione

Cat. No.: B137952
CAS No.: 143411-86-3
M. Wt: 186.21 g/mol
InChI Key: JFGLMLKNIJTMQN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione is a heterocyclic compound featuring a piperazine ring substituted with a hydroxyethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 3,3-dimethylglutaric anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)-3,3-dimethylpiperazine-2,5-dione.

    Reduction: Formation of 1-(2-hydroxyethyl)-3,3-dimethylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and hydrogels, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    3,3-Dimethylpiperazine-2,5-dione: Lacks the hydroxyethyl group, affecting its reactivity and applications.

    1-(2-Hydroxyethyl)-4-methylpiperazine: Contains a single methyl group, leading to variations in its chemical behavior.

Uniqueness

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLMLKNIJTMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CC(=O)N1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601461
Record name 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143411-86-3
Record name 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-chloroacetamido)-2-methylpropanoate (2.5 g, 13 mmol), ethanolamine (1.3 g, 21.3 mmol), and N,N-diisopropylethylamine (4.0 mL, 23 mmol) in 250 mL of anhydrous tetrahydrofuran was heated at reflux temperature for 24 hours. The mixture was concentrated to a residue in vacuo and dissolved in ethanol (approximately 300 mL). The mixture was heated in a sealed tube at 155° C. for 24 hours then concentrated to a crude residue and purified by column chromatography (5 to 12% methanol in dichloromethane) to give the title compound as a white solid (1.03 g, 5.5 mmol, 42%). 1H NMR (DMSO-d6, 400 MHz) δ 1.30 (s, 6H), 3.32-3.35 (t, J=5.7, 2H), 3.48-3.53 (q, J=5.7, 2H) 4.02 (s, 2H), 4.75-4.77 (t, J=5.4 Hz, 1H). LRMS (ESI/APCI) m/z 187 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
42%

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